molecular formula C12H20N2O B3197393 2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine CAS No. 100525-69-7

2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine

Cat. No.: B3197393
CAS No.: 100525-69-7
M. Wt: 208.3 g/mol
InChI Key: DWBYXARWRLJDFK-UHFFFAOYSA-N
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Description

“2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine” is an organic compound with the molecular formula C6H15NO2 . It is a liquid at room temperature and is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . It is also known as 2-[2-(Dimethylamino)ethoxy]ethanol .


Synthesis Analysis

The compound is manufactured by reacting dimethylamine and ethylene oxide . Other methods are also available producing streams rich in the substance which then need to be further purified .


Molecular Structure Analysis

The linear formula of the compound is (CH3)2NCH2CH2OCH2CH2OH . The molecular weight is 133.19 .


Chemical Reactions Analysis

As dimethylaminoethoxyethanol is weakly basic, it has been studied as a method of absorbing greenhouse gases and in particular carbon dioxide . It is used extensively in surfactants which have also been evaluated as corrosion inhibitors .


Physical and Chemical Properties Analysis

The compound has a boiling point of 95 °C and a refractive index of 1.442 . The density is 0.954 g/mL at 25 °C . It is soluble in chloroform and methanol .

Scientific Research Applications

Polymer Solar Cells

An amine-based, alcohol-soluble fullerene derivative was successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application aimed at improving power conversion efficiency by optimizing the vertical phase separation and enhancing electron mobility. The implementation demonstrated potential for high-efficiency nano-structured organic solar cells (Lv et al., 2014).

Chemical Synthesis and Transformations

Research showcased the synthesis and transformations of a compound related to 2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine. It involved reactions leading to various compounds, demonstrating the molecule's versatility and potential as a building block in chemical synthesis (Stanovnik et al., 2005).

Dissociation Constants and Structure Analysis

Dissociation constants of various amines, including a structure similar to this compound, were measured to understand their behavior in different temperature ranges. This study is crucial for comprehending the compound's reactivity and interaction under varied conditions (Simond et al., 2012).

Environmental Monitoring and Sensing

A fluorescent probe with an aggregation-enhanced emission feature, involving a derivative of this compound, was developed for the real-time monitoring of low carbon dioxide levels. This innovative approach offers a promising method for selective, rapid, and quantitative detection of CO2, which is vital for environmental monitoring and various biological and medical applications (Wang et al., 2015).

CO2 Capture Performance Enhancement

A study focused on the synthesis of new tertiary amines, including variants of this compound, to enhance the performance of carbon dioxide capture. The research emphasized the importance of chemical structure on factors such as equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration, highlighting the compound's potential in improving post-combustion CO2 capture processes (Singto et al., 2016).

Mechanism of Action

When appended to a ligand or pharmacophore through its PEGylated amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Safety and Hazards

The compound is harmful if it comes into contact with the skin . It also poses a risk of serious damage to the eyes .

Properties

IUPAC Name

2-[4-[2-(dimethylamino)ethoxy]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-10-15-12-5-3-11(4-6-12)7-8-13/h3-6H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBYXARWRLJDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100525-69-7
Record name 2-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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